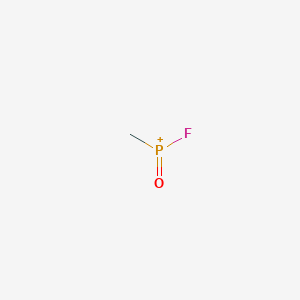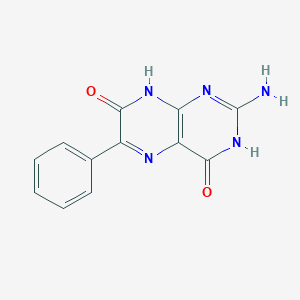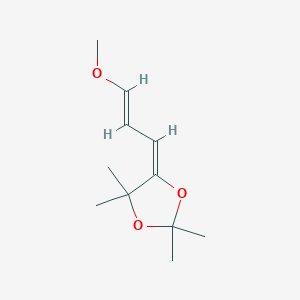
2,2,4,4-Tetramethyl-5-methoxyallylidene-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4,4-Tetramethyl-5-methoxyallylidene-1,3-dioxolane is an organic compound with the molecular formula C₇H₁₄O₂. It belongs to the class of dioxolanes, which are heterocyclic acetals. This compound is known for its unique structural features, including the presence of two methyl groups at positions 2 and 4, and a methoxyallylidene group at position 5.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4-Tetramethyl-5-methoxyallylidene-1,3-dioxolane typically involves the acetalization of aldehydes or ketalization of ketones with ethylene glycol. One common method includes the reaction of isobutyryl chloride with triethylamine and zinc powder, followed by heating until reflux, cooling, filtering, and distilling under reduced pressure . The resulting product is then dissolved in an organic solvent, cooled, filtered, and reacted with hydrogen under the action of a catalyst to obtain the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts and optimized reaction conditions are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2,2,4,4-Tetramethyl-5-methoxyallylidene-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or amines. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.
Scientific Research Applications
2,2,4,4-Tetramethyl-5-methoxyallylidene-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is employed in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2,4,4-Tetramethyl-5-methoxyallylidene-1,3-dioxolane involves its interaction with molecular targets through its functional groups. The methoxyallylidene group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include nucleophilic attack, electrophilic addition, and radical reactions.
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A simpler dioxolane without the methyl and methoxyallylidene groups.
2,2,4,5-Tetramethyl-1,3-dioxolane: Similar structure but with different substitution patterns.
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains a boron atom and is used in different applications.
Uniqueness
2,2,4,4-Tetramethyl-5-methoxyallylidene-1,3-dioxolane is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its methoxyallylidene group provides additional functionality compared to simpler dioxolanes, making it valuable in various synthetic and research applications.
Properties
CAS No. |
49803-93-2 |
|---|---|
Molecular Formula |
C11H18O3 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
(5E)-5-[(E)-3-methoxyprop-2-enylidene]-2,2,4,4-tetramethyl-1,3-dioxolane |
InChI |
InChI=1S/C11H18O3/c1-10(2)9(7-6-8-12-5)13-11(3,4)14-10/h6-8H,1-5H3/b8-6+,9-7+ |
InChI Key |
SDLXTPXOZWLGDA-CDJQDVQCSA-N |
Isomeric SMILES |
CC1(/C(=C\C=C\OC)/OC(O1)(C)C)C |
Canonical SMILES |
CC1(C(=CC=COC)OC(O1)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[Methyl(tetradecan-2-YL)amino]propanenitrile](/img/structure/B14661834.png)
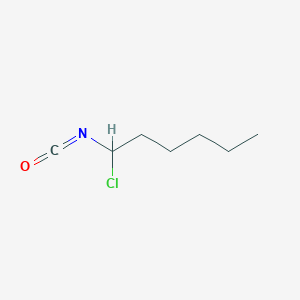
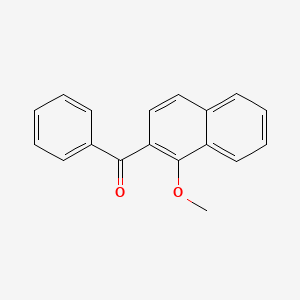
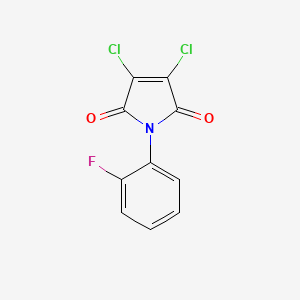
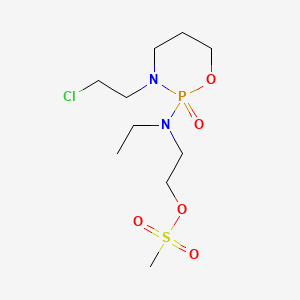
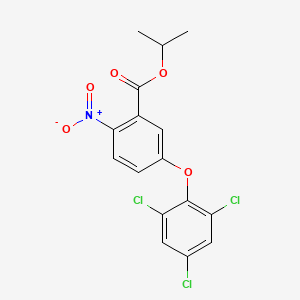
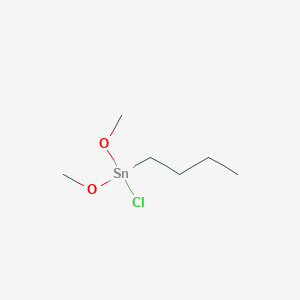


![Spiro[4.5]dec-6-ene-1,8-dione](/img/structure/B14661904.png)
